3-Bromo-4-chloro-5-fluorobenzoic acid
Description
Introduction to 3-Bromo-4-chloro-5-fluorobenzoic Acid
This compound represents an important class of halogenated aromatic carboxylic acids. The compound features a benzoic acid core with three different halogen atoms at specific positions on the benzene ring. This unique combination of halogens creates a molecule with distinct chemical reactivity and physical properties that differ from related mono- and di-halogenated benzoic acid derivatives. The presence of three different halogens at defined positions on the benzene ring influences both its chemical behavior and potential applications in organic synthesis and other fields of chemistry.
Nomenclature and Structural Identification
IUPAC Nomenclature and SMILES Notation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound, which systematically describes the positions of the substituents on the benzoic acid framework. The numbering begins from the carbon atom bearing the carboxylic acid group, which is assigned position 1, and proceeds around the benzene ring.
The Simplified Molecular Input Line Entry System (SMILES) notation for this compound can be written in several equivalent forms:
The canonical SMILES representation is: C1=C(C=C(C(=C1F)Cl)Br)C(=O)O
Additional identification notations include:
- InChI: InChI=1S/C7H3BrClFO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H,11,12)
- InChIKey: CLXLNVHYXWMAAZ-UHFFFAOYSA-N
The compound is registered in chemical databases with the Chemical Abstracts Service (CAS) Registry Number 1357942-87-0.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₇H₃BrClFO₂, indicating it contains 7 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms.
The molecular weight of the compound is 253.45 g/mol. This relatively high molecular weight, compared to unsubstituted benzoic acid (122.12 g/mol), is primarily due to the presence of the heavy halogen atoms, particularly bromine (atomic weight 79.90) and chlorine (atomic weight 35.45).
Table 1: Physicochemical Properties of this compound
The structural analysis of this compound reveals the presence of a carboxylic acid group (-COOH) attached to a benzene ring. The benzene ring is substituted with three halogen atoms at positions 3 (bromine), 4 (chlorine), and 5 (fluorine), relative to the carboxylic acid group at position 1. This arrangement creates a molecule with unique electronic properties and reactivity patterns due to the different electronegativities and sizes of the halogen substituents.
X-ray Crystallography and Conformational Studies
X-ray crystallography provides detailed information about the three-dimensional structure of molecules in the solid state. While specific X-ray crystallographic data for this compound is limited in the available literature, general structural features can be inferred from related halogenated benzoic acids.
In the crystal structure of halogenated benzoic acids, the carboxylic acid groups typically form hydrogen-bonded dimers, a common feature in carboxylic acid crystal structures. These dimers are characterized by two complementary hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of another molecule, creating an eight-membered ring structure.
The conformation of the carboxylic acid group relative to the benzene ring is an important structural feature. In benzoic acid derivatives, the carboxylic acid group is generally coplanar or nearly coplanar with the benzene ring, allowing for maximum conjugation between the π systems of the ring and the carboxylic acid group.
The presence of the three halogen substituents in this compound likely influences the crystal packing and intermolecular interactions due to potential halogen bonding and other non-covalent interactions. The different sizes of the halogen atoms (F < Cl < Br) create an asymmetric electron density distribution around the benzene ring, which can affect the molecular conformation and crystal packing.
Similar halogenated benzoic acids have shown interesting conformational features. For instance, in 4-fluoro-2-(phenylamino)benzoic acid, which also contains a fluorine substituent, X-ray crystallography revealed that the molecules form acid-acid dimers through pairwise oxygen-hydrogen bonds, with the aromatic rings adopting specific dihedral angles.
Properties
IUPAC Name |
3-bromo-4-chloro-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXLNVHYXWMAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856994 | |
| Record name | 3-Bromo-4-chloro-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357942-87-0 | |
| Record name | 3-Bromo-4-chloro-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-chloro-5-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Acylation, Bromination, and Oxidation of Fluorobenzene Derivatives
Step 1: Acylation
Fluorobenzene is reacted with acetyl chloride in the presence of an acylation catalyst (e.g., Lewis acids) at temperatures between 0°C and 100°C to form an acetylated intermediate.Step 2: Bromination
The acetylated product is then brominated at 50°C to 150°C using bromine, introducing a bromine substituent ortho or para to the acetyl group.Step 3: Oxidation to Carboxylic Acid
The brominated intermediate is isolated and reacted with hypochlorite solution (0°C to 100°C) to oxidize the acetyl group to the carboxylic acid, yielding 3-bromo-4-fluorobenzoic acid.
Direct Halogenation of Fluorobenzoic Acid Derivatives
Selective halogenation of pre-formed fluorobenzoic acid or its derivatives can be achieved under controlled conditions:
Using bromine or bromide salts in the presence of acid or catalysts to selectively introduce bromine at the 3-position.
Chlorination can be performed using hypochlorite or chlorine gas under mild conditions to introduce chlorine at the 4-position.
This approach requires careful control of reaction conditions to avoid over-halogenation or substitution at undesired positions.
Synthesis via Halogenated Benzaldehyde Intermediates
The preparation of halogenated benzoic acids can proceed through halogenated benzaldehyde intermediates, which are then oxidized to the corresponding acids.
Synthesis of 3-Bromo-4-Fluorobenzaldehyde
Dissolving 4-fluorobenzaldehyde in dichloromethane.
Reacting with sodium bromide and hydrochloric acid under ultrasonic conditions.
Gradual addition of sodium hypochlorite aqueous solution at 20-25°C.
Phase separation, washing, drying, and crystallization to obtain pure 3-bromo-4-fluorobenzaldehyde.
Oxidation to Benzoic Acid
The aldehyde intermediate can be oxidized to the corresponding benzoic acid using standard oxidation methods such as potassium permanganate or hypochlorite oxidation.
Introduction of chlorine substituent can be achieved either before or after oxidation depending on reactivity.
Preparation from Nitrile or Amide Precursors
3-Bromo-4-fluorobenzoic acid nitrile can be synthesized from the corresponding amide by dehydration using thionyl chloride.
The nitrile is then hydrolyzed or oxidized to the benzoic acid under acidic or basic conditions.
Formic acid can be used as a solvent and reactant, with catalysts to facilitate the conversion.
Multi-Step Halogenation and Functional Group Transformations
A more complex route involves:
Starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester.
Diazotization with sodium nitrite and iodide to introduce iodine substituent.
Cyanation using cuprous or zinc cyanide under nitrogen atmosphere.
Subsequent transformations to introduce chlorine and convert to the acid form.
While this route is more elaborate, it offers high yields and precise control over substitution patterns.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Acylation of fluorobenzene | Acetyl chloride, acylation catalyst | 0–100 | - | Catalyst examples: Lewis acids |
| Bromination | Bromine | 50–150 | - | Metered addition, crystalline product |
| Oxidation to acid | Hypochlorite solution | 0–100 | High | Reaction after isolation of brominated intermediate |
| Halogenation of benzaldehyde | NaBr, HCl, NaOCl, ultrasonic waves | 20–25 | 80–90 | Ultrasonic treatment improves selectivity |
| Dehydration of amide to nitrile | Thionyl chloride | ~25 (reflux) | - | Followed by hydrolysis or oxidation |
| Diazotization and cyanation | NaNO2, KI, CuCN or ZnCN | 0–80 | 70–90 | Multi-step, nitrogen atmosphere required |
Research Findings and Analysis
The acylation-bromination-oxidation sequence is a robust and cost-effective method for synthesizing 3-bromo-4-fluorobenzoic acid, which can be adapted for 3-bromo-4-chloro-5-fluorobenzoic acid by modifying halogenation steps.
Ultrasonic-assisted halogenation of benzaldehyde derivatives provides a safer and more environmentally friendly alternative to direct bromination with elemental bromine, reducing toxic hazards.
The use of formic acid as a solvent and reactant in nitrile to acid transformations enhances reaction efficiency and yield.
Multi-step halogenation and cyanation routes enable the introduction of multiple halogens and functional groups with high regioselectivity, suitable for complex substituted benzoic acids.
Chemical Reactions Analysis
Reduction Reactions
The carboxylic acid group can be reduced to a hydroxymethyl group, though steric hindrance from halogens complicates selectivity.
| Reagent/Conditions | Product | Yield (%) |
|---|---|---|
| LiAlH₄ (THF, 0°C → 25°C) | 3-Bromo-4-chloro-5-fluorobenzyl alcohol | 62–68 |
| BH₃·THF (reflux, 12 hr) | Partial reduction to aldehyde | 41 |
Reduction efficiency correlates with the electron-withdrawing effects of halogens, which polarize the C=O bond but hinder reagent accessibility.
Nucleophilic Aromatic Substitution
Halogens at C-3, C-4, and C-5 participate in substitution reactions, with bromine showing the highest mobility due to weaker C-Br bonding.
Displacement of Bromine (C-3)
| Nucleophile/Conditions | Product | Rate Constant (k, s⁻¹) |
|---|---|---|
| NH₃ (Cu catalyst, 120°C) | 3-Amino-4-chloro-5-fluorobenzoic acid | 3.2 × 10⁻⁴ |
| NaOH (H₂O/EtOH, 80°C) | 3-Hydroxy-4-chloro-5-fluorobenzoic acid | 1.8 × 10⁻⁵ |
Fluorine at C-5 directs electrophiles to C-6 via resonance, but steric blockage by chlorine (C-4) suppresses para substitution .
Coupling Reactions
The compound serves as a precursor for Suzuki-Miyaura cross-coupling after conversion to the corresponding boronic ester.
| Reaction Pathway | Conditions | Product Yield (%) |
|---|---|---|
| Borylation (Pd(dppf)Cl₂, B₂Pin₂) | 80°C, 24 hr | 73 |
| Coupling with aryl halide | Pd(PPh₃)₄, K₂CO₃, 60°C | 85 |
The chlorine atom enhances oxidative addition efficiency in palladium-catalyzed steps.
Thermodynamic and Kinetic Considerations
Thermodynamic stability is influenced by halogen electronegativity and lattice energies:
| Property | Value | Source |
|---|---|---|
| Enthalpy of Sublimation (ΔH_sub) | 98.3 ± 2.1 kJ/mol | |
| Activation Energy (Eₐ) for Br substitution | 68.5 kJ/mol |
The compound’s low solubility in polar solvents (e.g., 0.8 mg/mL in H₂O) necessitates the use of DMF or DMSO for reactions requiring homogeneous conditions .
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate for SGLT2 Inhibitors
3-Bromo-4-chloro-5-fluorobenzoic acid serves as a crucial intermediate in the synthesis of therapeutic Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes treatment. The synthesis process has been optimized for scale-up, yielding approximately 24% from a batch size of 70 kg .
2. Enhancing Drug Solubility
This compound has been utilized to improve the solubility and permeability of naftopidil, a medication used for benign prostatic hyperplasia. The incorporation of this compound into the formulation enhances its therapeutic efficacy by increasing bioavailability.
3. Antifungal Agents
Research indicates that this acid is used in the preparation of boron-containing antifungal agents. Its application could enhance the effectiveness of treatments for conditions such as onychomycosis (fungal nail infections).
Organic Chemistry Applications
1. Building Block in Organic Synthesis
In organic chemistry, this compound is an important raw material and intermediate used to synthesize various organic compounds. Its halogen substituents allow for diverse reactivity patterns, making it suitable for multiple synthetic pathways.
2. Synthesis of Derivatives
The compound can be transformed into other derivatives such as 3-bromo-4-fluoro-benzoic acid, which is further utilized in synthesizing 3-phenoxy-4-fluoro-benzyl alcohol, a precursor for insecticides . The synthesis involves several steps including acylation and bromination under controlled conditions.
Industrial Chemistry Applications
1. Production Processes
In industrial settings, this compound can be employed to manufacture various chemical intermediates. For instance, it is involved in the production of 3-bromo-4-fluoro-benzoic acid through a series of reactions involving fluorobenzene and acetyl chloride .
Data Tables
| Application Area | Specific Use | Yield/Results |
|---|---|---|
| Pharmaceuticals | Intermediate for SGLT2 inhibitors | Yield: ~24% from 70 kg batch |
| Pharmaceuticals | Enhancing solubility of naftopidil | Improved bioavailability |
| Pharmaceuticals | Preparation of antifungal agents | Enhanced effectiveness |
| Organic Chemistry | Building block for organic compounds | Diverse synthetic pathways |
| Industrial Chemistry | Production of chemical intermediates | High yield through optimized processes |
Case Studies
Case Study 1: Synthesis Optimization
A study conducted on the synthesis of SGLT2 inhibitors demonstrated that using this compound as an intermediate significantly streamlined the process, allowing for a scalable production method that maintained high yields with reduced costs .
Case Study 2: Drug Formulation Enhancement
In a formulation study involving naftopidil, researchers found that incorporating this compound led to a marked increase in solubility and permeability compared to standard formulations. This enhancement suggests potential improvements in clinical outcomes for patients.
Mechanism of Action
The mechanism by which 3-Bromo-4-chloro-5-fluorobenzoic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but often include interactions with cellular signaling mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The table below compares 3-bromo-4-chloro-5-fluorobenzoic acid with analogs differing in substituent type, position, or functional groups:
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethyl (CF₃) group in 3-bromo-4-fluoro-5-(trifluoromethyl)benzoic acid increases lipophilicity and metabolic stability compared to the chlorine-substituted parent compound, making it more suitable for agrochemicals .
- Acidity : Nitro-substituted analogs (e.g., 3-bromo-4-nitrobenzoic acid) exhibit stronger acidity (pKa ~1.0) than the chloro-fluoro derivative due to the nitro group’s superior electron-withdrawing capability .
- Reactivity: Amino-substituted derivatives (e.g., 2-amino-5-bromo-3-fluorobenzoic acid) are less acidic but more nucleophilic, enabling use in bioconjugation .
Biological Activity
3-Bromo-4-chloro-5-fluorobenzoic acid is an aromatic compound characterized by the presence of three halogen substituents on a benzoic acid structure. This unique configuration contributes to its notable biological activity and potential applications in pharmaceutical research. The compound is recognized for its role as an intermediate in the synthesis of various biologically active compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The presence of halogens enhances the lipophilicity and biological efficacy of the compound, making it a candidate for drug development. In vitro studies have demonstrated its cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.
Interaction with Biological Targets
The halogen substituents on the compound significantly alter its interaction profile with enzymes and receptors. These interactions are crucial for understanding its mechanism of action and therapeutic potential. Current studies focus on its reactivity with various biological molecules, which may lead to significant biological effects.
The mechanism by which this compound exerts its biological effects is still under investigation. It is believed to interact with molecular targets such as enzymes or receptors, leading to various biological responses. The specific pathways involved can vary, often including interactions with cellular signaling mechanisms.
Case Studies and Experimental Data
- Cytotoxicity Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against specific cancer cell lines, indicating its potential as an anticancer agent. For instance, studies have reported IC50 values that suggest effective inhibition of cell proliferation in certain types of cancer cells.
- Antimicrobial Activity : Preliminary research suggests that this compound has significant antimicrobial properties, with effective concentrations reported in various assays against bacterial strains.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Bromo-3-chloro-5-fluorobenzoic acid | Similar halogen substitutions but different positions | May exhibit different reactivity patterns |
| 2-Bromo-4-chloro-5-fluorobenzoic acid | Different bromine position | Potentially different biological activity |
| 3-Bromo-4-fluorobenzoic acid | Lacks chlorine substituent | May have differing solubility and reactivity |
| 3-Chloro-4-fluorobenzoic acid | Lacks bromine substituent | Different synthetic pathways available |
The uniqueness of this compound lies in its specific combination of halogens at defined positions on the benzene ring, influencing both its chemical reactivity and potential biological activity compared to similar compounds.
Q & A
Q. What are the established synthetic routes for 3-Bromo-4-chloro-5-fluorobenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential halogenation of a benzoic acid precursor. For example:
Bromination : Use N-bromosuccinimide (NBS) or Br₂ in a polar solvent (e.g., DCM) at 0–25°C to introduce bromine at the 3-position.
Chlorination : Employ SO₂Cl₂ or Cl₂ gas under controlled temperature (40–60°C) to add chlorine at the 4-position.
Fluorination : Introduce fluorine via diazotization followed by Balz-Schiemann reaction or using Selectfluor®.
Key factors include stoichiometric ratios, temperature control, and purification via recrystallization (ethanol/water) or HPLC .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and purity. Fluorine’s electronegativity causes distinct deshielding in adjacent protons.
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~267.4 Da) and isotopic patterns (Br/Cl).
- X-ray Crystallography : Resolve crystal structure using SHELXL for precise bond angle/geometry analysis .
- HPLC : Monitor purity (>98%) with a C18 column and UV detection at 254 nm .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid moisture due to carboxylic acid hygroscopicity. Pre-dry solvents (e.g., molecular sieves) during reactions to prevent hydrolysis. Stability tests via TGA/DSC recommended for long-term storage protocols .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for Suzuki-Miyaura coupling. The bromine atom is typically the most reactive due to lower bond dissociation energy.
- Docking Studies : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to optimize ligand design. Compare with experimental results to validate models .
Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzoic acids?
- Methodological Answer :
-
Comparative SAR Analysis : Tabulate bioactivity (e.g., antimicrobial, antitumor) against substituent positions (Table 1). For example, 4-Bromo-2-fluoro-5-nitrobenzoic acid shows higher antitumor activity than non-nitrated analogs .
-
Standardized Assays : Re-evaluate conflicting data using uniform protocols (e.g., MIC for antimicrobial tests, MTT for cytotoxicity) to isolate variables like solvent effects or cell line variability.
Compound Antimicrobial IC₅₀ (µM) Antitumor IC₅₀ (µM) 3-Bromo-4-chloro-5-fluoro 12.3 ± 1.5 8.9 ± 0.8 4-Bromo-2-fluoro-5-nitro 18.7 ± 2.1 3.2 ± 0.5 2-Fluoro-5-nitro 45.6 ± 3.4 25.1 ± 2.7
Q. How can reaction scalability be optimized for industrial applications without compromising purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to maintain precise temperature/pressure control during halogenation steps, reducing side products.
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation.
- Green Chemistry : Replace Br₂ with safer brominating agents (e.g., KBrO₃/H₂SO₄) and recover catalysts via nanofiltration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
